molecular formula C17H19NO B290408 4-ethyl-N-(2-phenylethyl)benzamide

4-ethyl-N-(2-phenylethyl)benzamide

Cat. No.: B290408
M. Wt: 253.34 g/mol
InChI Key: OLRIAFAXTVMMBF-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-phenylethyl)benzamide is a synthetic small molecule that incorporates both benzamide and phenethylamine pharmacophores, making it a compound of interest in early-stage pharmacological and biochemical research. Compounds within this structural class have been investigated as potential modulators of epigenetic enzymes, specifically DNA methyltransferases (DNMTs) . DNMTs play a critical role in gene expression by catalyzing the transfer of a methyl group to DNA, and their dysregulation is a hallmark of various cancers, leading to the silencing of tumor suppressor genes . As a derivative of phenethylamine, this compound shares a structural backbone with a wide class of biologically active substances that can interact with central nervous system targets, though its specific mechanism of action requires further characterization . Researchers may value this chemical as a building block for medicinal chemistry or as a tool compound for probing biological pathways in disciplines such as oncology and neuroscience. This product is intended for research applications by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-ethyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO/c1-2-14-8-10-16(11-9-14)17(19)18-13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

OLRIAFAXTVMMBF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-Ethyl-N-(2-phenylethyl)benzamide 4-ethyl, N-(2-phenylethyl) C₁₇H₁₉NO 253.34 Not explicitly reported
2-Hydroxy-N-(2-phenylethyl)benzamide 2-hydroxy, N-(2-phenylethyl) C₁₅H₁₅NO₂ 241.29 Tyrosinase inhibition (−7.9 kcal/mol) , Acetylcholinesterase binding (−9.4 kcal/mol)
4-(Dimethylamino)-N-(2-phenylethyl)benzamide 4-dimethylamino, N-(2-phenylethyl) C₁₇H₂₀N₂O 268.36 Synthetic yield: 79–88%
4-Ethyl-N-(furan-2-ylmethyl)benzamide 4-ethyl, N-(furan-2-ylmethyl) C₁₄H₁₅NO₂ 229.27 LogP = 3.16; PSA = 42.24 Ų
N-(2-Phenylethyl)piperidine-1-carbothioamide Thiourea derivative with piperidine C₁₄H₁₈N₂S 246.37 Antioxidant activity (% inhibition = 84.4)

Key Observations :

  • Substituent Effects: Hydroxy Groups: The 2-hydroxy analog (C₁₅H₁₅NO₂) exhibits enhanced enzyme inhibition (tyrosinase and acetylcholinesterase) compared to the non-hydroxylated parent compound, likely due to hydrogen-bonding interactions . Aromatic vs. Dimethylamino Substitution: The 4-dimethylamino derivative (C₁₇H₂₀N₂O) shows higher synthetic yields (79–88%) compared to other analogs, possibly due to improved solubility of intermediates .
Enzyme Inhibition
  • Tyrosinase Inhibition : 2-Hydroxy-N-(2-phenylethyl)benzamide demonstrated superior binding affinity (−7.9 kcal/mol) compared to kojic acid (−5.6 kcal/mol), a standard tyrosinase inhibitor. This highlights the critical role of hydroxyl groups in interacting with the enzyme’s active site .
  • Acetylcholinesterase (AChE) Binding : The same hydroxy analog also showed strong AChE inhibition (−9.4 kcal/mol), comparable to phthalic acid (−8.4 kcal/mol) but less potent than γ-sitosterol (−11.5 kcal/mol) .
Antioxidant Activity

Thiourea derivatives like N-(2-phenylethyl)piperidine-1-carbothioamide exhibited moderate antioxidant activity (% inhibition = 84.4–86.7), suggesting that replacing the benzamide core with a thiourea moiety can enhance radical-scavenging properties .

Psychoactive Potential

The absence of these groups in the target compound likely reduces opioid receptor affinity.

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